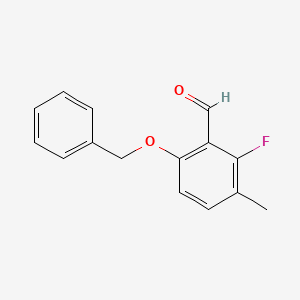

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties .Scientific Research Applications

Synthesis and Anticancer Activity

- The synthesis of fluorinated benzaldehydes, including derivatives similar to 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde, has been explored for creating fluoro-substituted stilbenes. These compounds have shown promise in anticancer applications, notably in the development of fluorinated analogues of combretastatin A-4, which retain potent cell growth inhibitory properties (Lawrence et al., 2003).

Fluorescent pH Sensor

- A derivative, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, behaves as a highly selective fluorescent pH sensor, demonstrating a 250-fold increase in fluorescence intensity within a specific pH range. This characteristic makes it valuable for studying biological organelles (Saha et al., 2011).

Radiolabeled Derivatives for In Vivo Mapping

- Radiolabeled analogues of 6-benzyloxy derivatives have been synthesized for the in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase (AGT), a protein involved in DNA repair mechanisms. These derivatives could potentially be used in diagnostic imaging to assess AGT activity in tissues (Vaidyanathan et al., 2000).

Herbicide Synthesis

- The compound serves as a key intermediate in the synthesis of pyrimidinyloxybenzylamine herbicides, highlighting its utility in agricultural chemical development. Novel compounds synthesized using derivatives of this compound have been evaluated for their effectiveness as herbicides (Qi-sun, 2005).

Antimicrobial Analogs

- Fluorobenzamides containing thiazole and thiazolidine, synthesized from fluorinated benzaldehydes, have shown promising antimicrobial activity. The presence of a fluorine atom enhances antimicrobial efficacy, demonstrating the compound's relevance in developing new antimicrobial agents (Desai et al., 2013).

CO2 Adsorption Materials

- Fluorinated microporous polyaminals, synthesized using monoaldehyde compounds like 4-fluorobenzaldehyde, exhibit high CO2 adsorption capacities. Such materials are vital for environmental applications, particularly in carbon capture technologies (Li et al., 2016).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-fluoro-3-methyl-6-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11-7-8-14(13(9-17)15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMALAAVJVOPTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.